molecular formula C9H11Cl2NO2 B15235996 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hcl

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hcl

Cat. No.: B15235996
M. Wt: 236.09 g/mol
InChI Key: ZXBKQDBQRTZDFL-UHFFFAOYSA-N
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Description

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom and a methyl group, and the acetic acid moiety is substituted with an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-3-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a reaction with ammonium acetate and potassium cyanide to form 2-amino-2-(2-chloro-3-methylphenyl)acetonitrile.

    Hydrolysis: The nitrile group is then hydrolyzed to form 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid.

    Formation of Hydrochloride Salt: Finally, the free acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-chlorophenyl)acetic acid hydrochloride
  • 2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride
  • 2-Amino-2-(4-chlorophenyl)acetic acid hydrochloride

Uniqueness

2-Amino-2-(2-chloro-3-methylphenyl)acetic acid hydrochloride is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups can lead to distinct steric and electronic effects, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

2-amino-2-(2-chloro-3-methylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10ClNO2.ClH/c1-5-3-2-4-6(7(5)10)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H

InChI Key

ZXBKQDBQRTZDFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)N)Cl.Cl

Origin of Product

United States

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